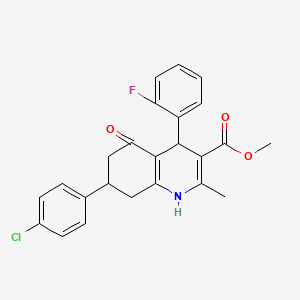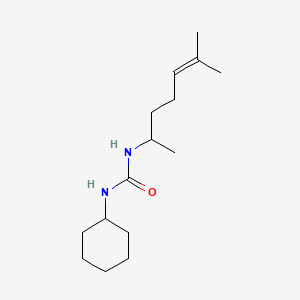![molecular formula C20H26N2O B5101617 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5101617.png)
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine, also known as MeOPP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. MeOPP has been studied extensively for its ability to interact with various receptors in the body, leading to a range of biochemical and physiological effects. In
科学的研究の応用
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety. 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been shown to interact with various receptors in the body, including the serotonin transporter, sigma-1 receptor, and dopamine transporter. These interactions can lead to a range of biochemical and physiological effects, including antidepressant and anxiolytic effects.
作用機序
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine's mechanism of action is not fully understood, but it is thought to involve interactions with various receptors in the body. 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been shown to act as a serotonin transporter inhibitor, leading to increased levels of serotonin in the brain. 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has also been shown to interact with the sigma-1 receptor, which is involved in a range of cellular processes including calcium signaling and neuroprotection. Additionally, 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been shown to interact with the dopamine transporter, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects, including antidepressant and anxiolytic effects. 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine has several advantages for lab experiments, including its ability to interact with multiple receptors in the body and its potential therapeutic applications. However, 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine also has several limitations, including its potential for toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine, including further studies on its mechanism of action and potential therapeutic applications. Additionally, future research could focus on developing new 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine derivatives with improved pharmacological properties and reduced toxicity. Finally, research could also focus on developing new methods for synthesizing 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine and other piperazine derivatives.
合成法
1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine can be synthesized using a variety of methods, including reductive amination, N-alkylation, and N-arylation. One of the most common methods involves the reaction of 1-benzyl-4-phenylpiperazine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting 1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine product can then be purified using column chromatography.
特性
IUPAC Name |
1-[1-(4-methoxyphenyl)propan-2-yl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17(16-18-8-10-20(23-2)11-9-18)21-12-14-22(15-13-21)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDTWTHZVGIJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

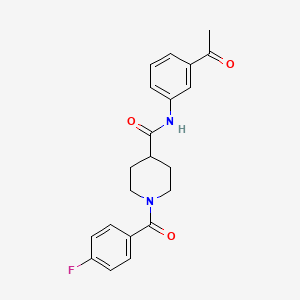
![3-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5101545.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B5101549.png)
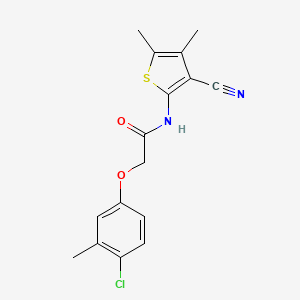
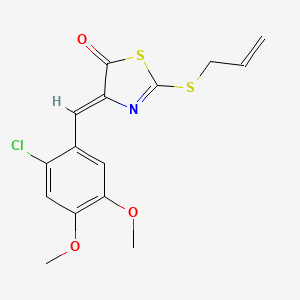
![({[(2,4-dinitrophenyl)amino]thio}carbonothioyl)(1,1-dioxidotetrahydro-3-thienyl)methylamine](/img/structure/B5101556.png)
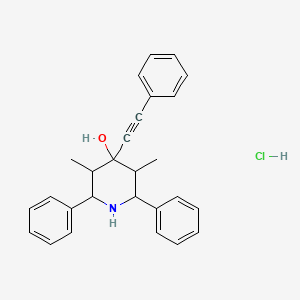
![2-(3-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5101588.png)
![dimethyl 5-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}isophthalate](/img/structure/B5101592.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-ethoxy-2-nitrophenyl)-7-methoxy-1,3(2H,4H)-isoquinolinedione](/img/structure/B5101624.png)
![N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5101630.png)
